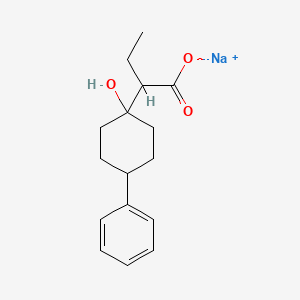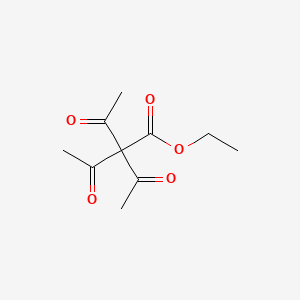
Scandium(III) nitrate tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium(III) nitrate is an ionic compound that is used in various industries such as optical coatings, catalysts, electronic ceramics, and the laser industry .
Synthesis Analysis
Scandium(III) nitrate can be prepared by the reaction between scandium metal with dinitrogen tetroxide . The anhydrous form can also be obtained by the reaction between scandium chloride and dinitrogen pentoxide . The tetrahydrate can be obtained from the reaction between scandium hydroxide and nitric acid .Molecular Structure Analysis
The molecular structure of Scandium(III) nitrate is characterized by its crystalline form and high solubility in water . It has multiple hydrated forms, including the dihydrate, trihydrate, and tetrahydrate . The tri- and tetrahydrate exist in the monoclinic crystal system .Chemical Reactions Analysis
Scandium(III) nitrate is an oxidizer, as all nitrates are . Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc4O3(NO3)3·6.5H2O . At 140–220 °C, Sc4O5(NO3)3 is formed . Scandium(III) nitrate has been found to form clusters when in an aqueous solution which can affect its behavior and properties in various ways .Physical And Chemical Properties Analysis
Scandium(III) nitrate is a white solid which dissolves in water and ethanol . It has multiple hydrated forms, including the dihydrate, trihydrate, and tetrahydrate . The tri- and tetrahydrate exist in the monoclinic crystal system .Wissenschaftliche Forschungsanwendungen
Ion-Exchange and Complex Formation : Scandium(III) forms complexes with chloride and nitrate ions, as studied through ion-exchange methods using scandium-46 and cation-exchange resin. This research is fundamental to understanding the chemical behavior of scandium in various solutions (Sekine & Hasegawa, 1966).
Framework Compounds Synthesis : Scandium chloride and nitrate react with organic ligands to form three-dimensional framework compounds. These compounds have potential applications in materials science due to their unique structural properties (Dietzel, Blom, & Fjellvåg, 2006).
Hydrolytic Behavior : The hydrolytic behavior of scandium(III) ions has been studied using potentiometric titration. Understanding this behavior is crucial in applications involving scandium in aqueous solutions (Brown, Ellis, & Sylva, 1983).
Thermolysis Studies : The thermolysis of scandium nitrate, among other metal nitrates, has been studied, providing insights into the thermal decomposition processes of these compounds. This research is significant for understanding the thermal behavior of scandium nitrates in various applications (Wendlandt, 1956).
Scandium Biuret Complexes : Research on scandium(III) biuret complexes reveals different coordination geometries, contributing to the knowledge of scandium chemistry and its potential applications in complex formation and structure determination (Harrison, 2008).
Thermoelectric Applications : Studies on scandium nitride (ScN), an emerging semiconductor, explore its potential applications in thermoelectricity and thermionic energy conversion. This research is crucial for developing new materials for energy applications (Rao et al., 2020).
Catalysis in Aromatic Nitration : Scandium(III) trifluoromethanesulfonate, a rare earth metal catalyst, has been found effective in the nitration of aromatic compounds using inorganic nitrates. This application is significant in organic synthesis and pharmaceuticals (Kawada et al., 2002).
Radioactive and Non-Radioactive Scandium Complexes for Biological Applications : The comprehensive characterization of radioactive and non-radioactive scandium complexes highlights their potential in nuclear medicine and biological applications (Vaughn, Koller, & Boros, 2021).
Wirkmechanismus
Scandium(III) nitrate has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes . The catalytic success of scandium nitrate can be increased by modifying its structure in ways such as adding a co-catalyst .
Safety and Hazards
Scandium(III) nitrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is an oxidizer and can cause skin and eye irritation . Its decomposition products are also hazardous . Therefore, appropriate safety measures, including personal protective equipment (PPE) and proper ventilation, are essential .
Zukünftige Richtungen
Scandium(III) nitrate plays a crucial role in the development of high-efficiency lighting and display technologies . When used as a dopant in solid-state lighting devices, such as light-emitting diodes (LEDs), scandium nitrate can significantly enhance the light output and color rendering of these devices . Furthermore, scandium-doped materials, synthesized using scandium nitrate, are being explored for their potential in optoelectronic applications .
Eigenschaften
IUPAC Name |
scandium(3+);trinitrate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.4H2O.Sc/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACHWJIJRQDEJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N3O13Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

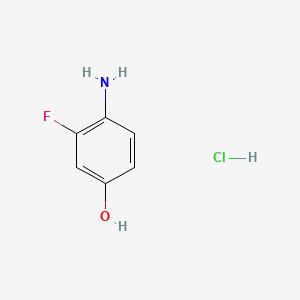


![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
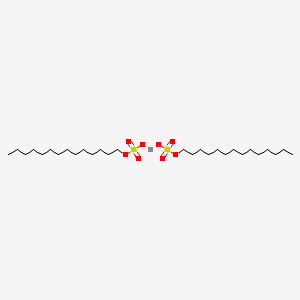
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
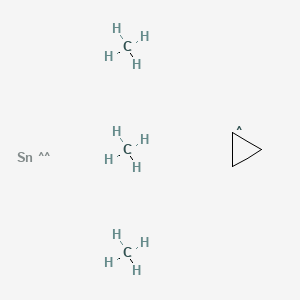
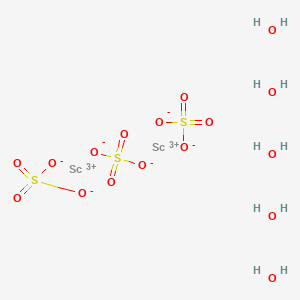
![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)


![(1S,9S,10S)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B579394.png)
